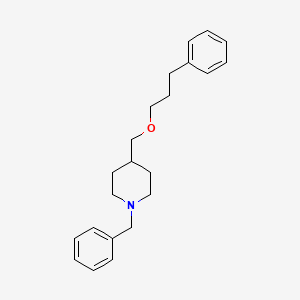![molecular formula C11H21O6P B14287042 Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate CAS No. 113883-01-5](/img/structure/B14287042.png)
Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate is an organophosphorus compound with the molecular formula C11H21O6P. This compound is characterized by the presence of a phosphoryl group bonded to two isopropyl groups and an ethyl ester group. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate typically involves the reaction of diisopropyl phosphite with ethyl acetoacetate under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as column chromatography to isolate the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, and may include additional steps such as recrystallization and distillation to ensure the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Substituted esters or amides.
Applications De Recherche Scientifique
Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form strong bonds with metal ions, making it useful in catalysis and coordination chemistry. The ester group can undergo hydrolysis, releasing active intermediates that participate in various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl 3-{bis[(propan-2-yl)oxy]phosphoryl}-3-oxopropanoate
- Mthis compound
- Ethyl 3-{bis[(methyl)oxy]phosphoryl}-3-oxopropanoate
Uniqueness
This compound is unique due to the presence of the isopropyl groups attached to the phosphoryl moiety, which can influence its reactivity and interaction with other molecules. This structural feature distinguishes it from other similar compounds and can affect its chemical and biological properties.
Propriétés
Numéro CAS |
113883-01-5 |
|---|---|
Formule moléculaire |
C11H21O6P |
Poids moléculaire |
280.25 g/mol |
Nom IUPAC |
ethyl 3-di(propan-2-yloxy)phosphoryl-3-oxopropanoate |
InChI |
InChI=1S/C11H21O6P/c1-6-15-10(12)7-11(13)18(14,16-8(2)3)17-9(4)5/h8-9H,6-7H2,1-5H3 |
Clé InChI |
LFORQMFKURWXTM-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(=O)P(=O)(OC(C)C)OC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)

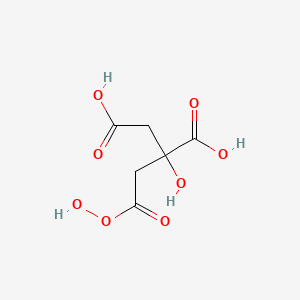
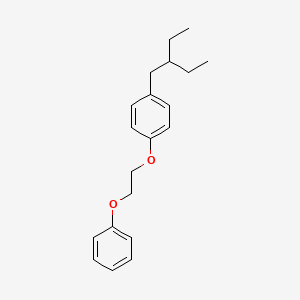
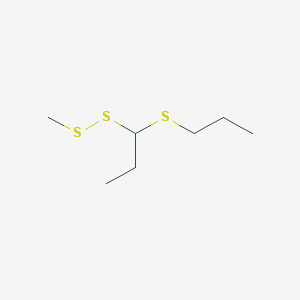
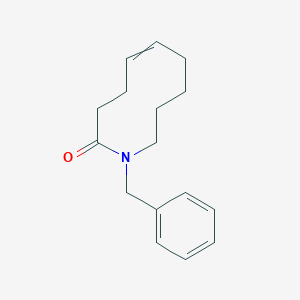

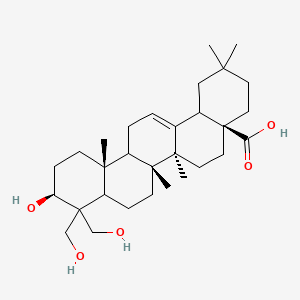

![4H,6H-Thieno[3,4-c]furan, 5,5-dioxide](/img/structure/B14287019.png)
![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
